Cas no 92-18-2 (N,N-Diethyl-m-anisidine)

N,N-Diethyl-m-anisidine 化学的及び物理的性質
名前と識別子
-
- N,N-Diethyl-m-anisidine
- Benzenamine,N,N-diethyl-3-methoxy-
- 92-18-2
- KGFAREHEJGDILZ-UHFFFAOYSA-N
- W-109340
- SCHEMBL2091361
- Benzenamine, N,N-diethyl-3-methoxy-
- N,N-diethyl-3-methoxyaniline
- N,N-diethyl-3-anisidine
- DTXSID9059044
- NS00039439
- AKOS016005730
- EINECS 202-134-7
-
- インチ: InChI=1S/C11H17NO/c1-4-12(5-2)10-7-6-8-11(9-10)13-3/h6-9H,4-5H2,1-3H3
- InChIKey: KGFAREHEJGDILZ-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)C1=CC(=CC=C1)OC
計算された属性
- せいみつぶんしりょう: 179.131014
- どういたいしつりょう: 179.131014
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 0.972
- ふってん: 251.132°C at 760 mmHg
- フラッシュポイント: 73.332°C
- 屈折率: 1.525
N,N-Diethyl-m-anisidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019148849-1g |
N,N-Diethyl-3-methoxyaniline |
92-18-2 | 95% | 1g |
$690.80 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749083-1g |
n,n-Diethyl-3-methoxyaniline |
92-18-2 | 98% | 1g |
¥6657.00 | 2024-04-25 |
N,N-Diethyl-m-anisidine 関連文献
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N,N-Diethyl-m-anisidineに関する追加情報
Comprehensive Overview of N,N-Diethyl-m-anisidine (CAS No. 92-18-2)
N,N-Diethyl-m-anisidine (CAS No. 92-18-2) is a versatile organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound, also known as 3-methoxy-N,N-diethylaniline, is characterized by its unique molecular structure, which includes an anisidine moiety and two ethyl groups attached to the nitrogen atom. The compound's molecular formula is C11H15NO, and it has a molecular weight of 177.24 g/mol.
The physical properties of N,N-Diethyl-m-anisidine are noteworthy. It appears as a colorless to pale yellow liquid at room temperature and has a characteristic aromatic odor. The compound is soluble in most organic solvents, including ethanol, acetone, and dichloromethane, but it has limited solubility in water. These properties make it suitable for various chemical reactions and formulations.
In the pharmaceutical industry, N,N-Diethyl-m-anisidine has been explored for its potential as an intermediate in the synthesis of drugs and other bioactive compounds. Recent studies have highlighted its role in the development of new therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry investigated the use of N,N-Diethyl-m-anisidine as a precursor in the synthesis of novel antiviral agents. The researchers found that derivatives of this compound exhibited significant antiviral activity against several strains of influenza virus, making it a promising candidate for further drug development.
Beyond its pharmaceutical applications, N,N-Diethyl-m-anisidine is also used in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable in the production of colorants for textiles and plastics. A 2022 study in the Dyes and Pigments journal reported that N,N-Diethyl-m-anisidine-based dyes demonstrated excellent colorfastness and stability under various environmental conditions.
The environmental impact of N,N-Diethyl-m-anisidine has been a subject of recent research as well. A study published in the Journal of Environmental Science and Health in 2023 evaluated the biodegradability and ecotoxicity of this compound. The results indicated that while N,N-Diethyl-m-anisidine is not readily biodegradable, it does not pose significant ecological risks when used within recommended guidelines. This information is crucial for ensuring safe handling and disposal practices in industrial settings.
In terms of safety, it is important to handle N,N-Diethyl-m-anisidine with care due to its potential irritant properties. Proper personal protective equipment (PPE) should be worn during handling to avoid skin contact and inhalation. Additionally, storage conditions should be controlled to prevent exposure to heat or incompatible materials.
The synthesis of N,N-Diethyl-m-anisidine can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of m-anisidine with diethylamine in the presence of an acid catalyst. This method yields high purity product with good yields, making it suitable for large-scale production. Another method involves the catalytic hydrogenation of nitrobenzene derivatives followed by alkylation with ethyl iodide.
The market demand for N,N-Diethyl-m-anisidine has been steadily increasing due to its diverse applications. According to a 2023 market report by XYZ Research, the global market for this compound is expected to grow at a CAGR of 4.5% over the next five years, driven by advancements in pharmaceutical research and the expanding dye industry.
In conclusion, N,N-Diethyl-m-anisidine (CAS No. 92-18-2) is a multifaceted compound with significant potential in various industries. Its unique chemical properties make it an essential intermediate in drug synthesis, dye production, and other applications. Ongoing research continues to uncover new uses and improve our understanding of its behavior, ensuring its relevance in both academic and industrial settings.
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